(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid

Catalog No.
S531919
CAS No.
311770-26-0
M.F
C26H26FNO5
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarba...

CAS Number

311770-26-0

Product Name

(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid

IUPAC Name

(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1

InChI Key

VRHOBXXCNBZJRX-IBGZPJMESA-N

SMILES

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid, KRP-101

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

Isomeric SMILES

CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

Description

The exact mass of the compound (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid is 451.1795 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a butanoic acid backbone with various substituents, including a fluorophenoxy group and a methoxy group, which contribute to its unique chemical properties and biological activities. The structural complexity allows for interactions with biological targets, making it of interest in pharmaceutical research.

Involving this compound typically include:

  • Esterification: Reaction with alcohols to form esters, which can enhance lipophilicity.
  • Amide Formation: Interaction with amines to form amides, potentially modifying biological activity.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, particularly at the carboxylic acid group, affecting its stability and activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways

The biological activity of (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid has been linked to various pharmacological effects. Studies indicate that compounds with similar structures exhibit:

  • Anti-inflammatory properties: By inhibiting specific pathways involved in inflammation.
  • Antioxidant activity: Neutralizing free radicals, which can prevent cellular damage.
  • Anticancer effects: Targeting cancer cell proliferation through specific receptor interactions .

These activities suggest that this compound may serve as a lead structure for drug development.

The synthesis of this compound can be approached through several methods:

  • Multi-step Organic Synthesis:
    • Starting from commercially available precursors, the synthesis involves several reactions including alkylation, acylation, and coupling reactions to build the complex structure.
  • Solid-phase Synthesis:
    • Utilizing solid supports for sequential addition of building blocks can streamline the synthesis process.
  • Green Chemistry Approaches:
    • Employing environmentally friendly solvents and catalysts to minimize waste and enhance safety during synthesis .

These methods highlight the versatility and adaptability required for synthesizing complex organic molecules.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting inflammatory diseases or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests or pathogens.
  • Material Science: Exploration as a component in developing advanced materials due to its unique chemical properties .

Interaction studies are essential for understanding how this compound affects biological systems. Key areas of focus include:

  • Receptor Binding Studies: Evaluating how the compound interacts with specific receptors involved in disease pathways.
  • Enzyme Inhibition Assays: Determining the inhibitory effects on enzymes that play critical roles in metabolic processes.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent effects on cellular functions .

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid, including:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar fluorophenoxy groupAnti-inflammatory
Compound BMethoxy substituentAntioxidant
Compound CButanoic acid derivativeAnticancer

Uniqueness

The uniqueness of (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties not observed in other similar compounds. Its intricate design allows for targeted interactions within biological systems, enhancing its potential as a therapeutic agent .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

451.17950109 g/mol

Monoisotopic Mass

451.17950109 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V123C0BB32

Wikipedia

Krp-101

Dates

Modify: 2024-02-18
1: Nagasawa M, Hara T, Kashino A, Akasaka Y, Ide T, Murakami K. Identification of a functional peroxisome proliferator-activated receptor (PPAR) response element (PPRE) in the human apolipoprotein A-IV gene. Biochem Pharmacol. 2009 Sep 1;78(5):523-30. doi: 10.1016/j.bcp.2009.05.007. PubMed PMID: 19433068.
2: Tsunoda M, Kobayashi N, Ide T, Utsumi M, Nagasawa M, Murakami K. A novel PPARalpha agonist ameliorates insulin resistance in dogs fed a high-fat diet. Am J Physiol Endocrinol Metab. 2008 May;294(5):E833-40. doi: 10.1152/ajpendo.00627.2007. PubMed PMID: 18212024.
3: Nagasawa M, Akasaka Y, Ide T, Hara T, Kobayashi N, Utsumi M, Murakami K. Highly sensitive upregulation of apolipoprotein A-IV by peroxisome proliferator-activated receptor alpha (PPARalpha) agonist in human hepatoma cells. Biochem Pharmacol. 2007 Dec 15;74(12):1738-46. PubMed PMID: 17904533.

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